molecular formula C20H20N2O2S2 B11200424 4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide

4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11200424
M. Wt: 384.5 g/mol
InChI Key: FUGZKVACUPSEQW-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazinane ring, a phenyl group, and a carboxamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common method starts with the reaction of substituted benzoic acid with thionyl chloride to form an acyl chloride intermediate. This intermediate is then reacted with hydrazine to form a hydrazide. The hydrazide is further reacted with p-chloro benzaldehyde and thioglycolic acid to form the thiazolidinone ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide is unique due to its specific thiazinane ring structure and the presence of both phenyl and carboxamide groups. These structural features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

4-oxo-3-phenyl-N-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20N2O2S2/c1-13(2)14-8-10-15(11-9-14)21-19(24)17-12-18(23)22(20(25)26-17)16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3,(H,21,24)

InChI Key

FUGZKVACUPSEQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=S)S2)C3=CC=CC=C3

Origin of Product

United States

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